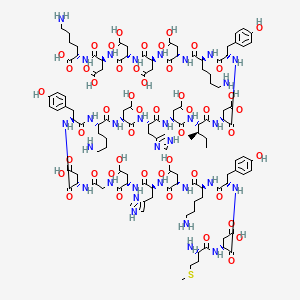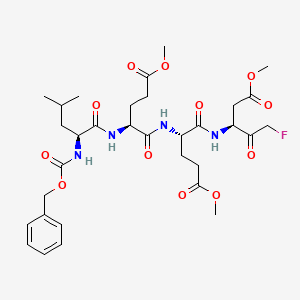
Cancer related antigens BST-2 (126-134)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cancer related antigens BST-2
Scientific Research Applications
Role in Breast Cancer Progression and Metastasis
BST-2, also known as Bone Marrow Stromal Antigen 2, plays a significant role in cancer progression and metastasis. Studies have shown that BST-2 is linked to poor survival in invasive breast cancer patients. Its expression correlates positively with disease severity. BST-2 promotes metastasis independently of the primary tumor by enabling cancer cells to invade, survive in circulation, and at metastatic sites. This is facilitated through the formation of invadopodia, degradation of extracellular matrix, and protection of circulating tumor cells (CTCs) from hemodynamic stress (Mahauad-Fernandez et al., 2018).
BST-2 DNA Demethylation in Breast Tumors
BST-2 DNA demethylation in breast tumors has been identified as a significant factor in the regulation of BST-2 expression. In breast cancer, BST-2 gene expression is inversely associated with its DNA methylation status. This demethylation is more prevalent in primary tumors and cancer cells than in normal breast tissues or normal mammary epithelial cells, suggesting its potential role in disease pathogenesis and as a biomarker for breast cancer diagnosis (Mahauad-Fernandez et al., 2015).
BST-2 in Tumor Immunity and Immunotherapy
BST-2's role in tumor immunity and immunotherapy is also noteworthy. It is a unique gene with both antiviral and pro-tumor functions. In breast tumors, BST-2 enhances cancer cell adhesion, anchorage-independency, migration, and invasion, contributing to the malignant progression of breast cancer. This makes it a potential target for breast cancer therapeutics and a biomarker for aggressive breast cancers (Mahauad-Fernandez et al., 2014).
BST-2 as a Therapeutic Target
BST-2 has been identified as a potential therapeutic target in various cancers, including breast, gastric, and colorectal cancer. Its overexpression is associated with poor survival in these cancers, suggesting its involvement in tumor progression. Inhibiting BST-2 can slow down cancer cell proliferation and motility, making it a promising therapeutic target (Mukai et al., 2017).
properties
sequence |
KLQDASAEV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
Cancer related antigens BST-2 (126-134) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[Glu1]-Fibrinopeptide B](/img/structure/B1574895.png)
